![molecular formula C17H17O2- B1437513 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate CAS No. 26459-51-8](/img/structure/B1437513.png)
4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate
Overview
Description
“4,4’-di-tert-Butylbiphenyl” is a chemical compound with the molecular formula C20H26 . It has a molecular weight of 266.4204 .
Molecular Structure Analysis
The molecular structure of “4,4’-di-tert-Butylbiphenyl” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-di-tert-Butylbiphenyl” include a molecular weight of 266.4204 . The compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Scientific Research Applications
Chemical Synthesis and Modification
The compound has been involved in various chemical synthesis and modification processes. For instance, the electrochemically induced SRN1 reactions have been used for selective substitutions at 1,4-dichlorobenzene to obtain related compounds (Combellas, Marzouk, Suba, & Thiebault, 1993). Similarly, the metalation of unprotected biphenyl-carboxylic acids with sec-butyllithium leads to site-selective electrophilic substitution, indicating the compound's utility in more complex chemical syntheses (Tilly, Samanta, Castanet, De, & Mortier, 2006).
Dendrimer Synthesis
The compound has been used in the synthesis of phenylacetylene dendrimers, showcasing its role in developing complex macromolecules. These dendrimers, terminated with tert-butyl esters, undergo a transformation to carboxylic acids, indicating their potential in creating water-soluble dendritic structures with varied solubility characteristics (Pesak, Moore, & Wheat, 1997).
Organic Intermediate
The compound serves as an organic intermediate in various chemical reactions. For instance, tert-Butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates have been used in lithiation reactions with various electrophiles, demonstrating the compound's versatility in organic synthesis (Häner, Maetzke, & Seebach, 1986). Additionally, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate, indicates its potential application in the synthesis of marine drugs and antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013).
Molecular Structure Studies
The compound has been used in molecular structure studies. For instance, tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been subjected to crystallographic and conformational analysis, highlighting its utility in understanding molecular structures and conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Polymer Science
The compound's derivatives have also been utilized in the synthesis of polyamides, demonstrating its relevance in the field of polymer science. Specifically, ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been prepared, showcasing the compound's role in creating materials with high thermal stability and good solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
properties
IUPAC Name |
2-(4-tert-butylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJUURMGVBXEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17O2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650757 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
CAS RN |
26459-51-8 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
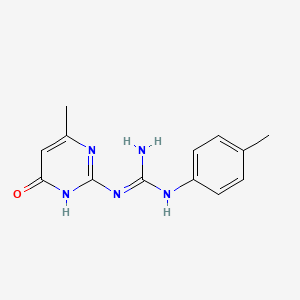
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)
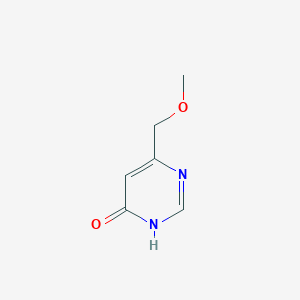
![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
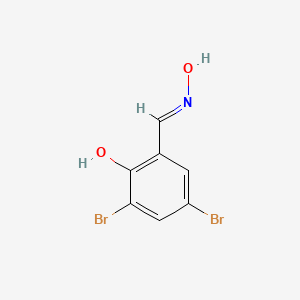
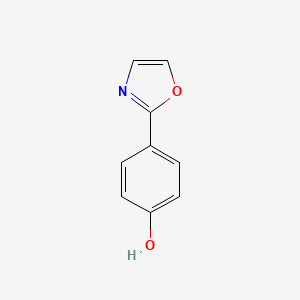
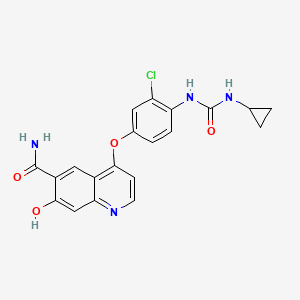
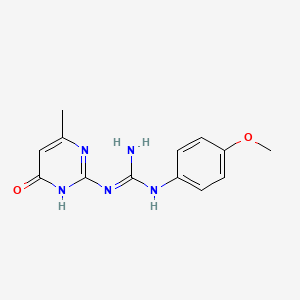
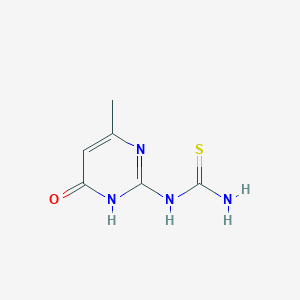
![1-(2-Chlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1437447.png)
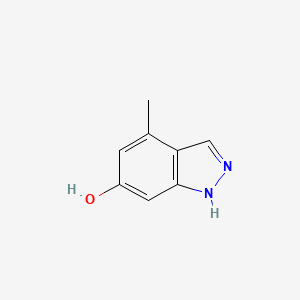
![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)